Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-(3-aminophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
InChI Key |
JENJVNOAFFTCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
β-Keto Ester Synthesis
A precursor β-keto ester, such as methyl 3-(3-nitrophenyl)-3-oxopropanoate, is prepared via Claisen condensation between methyl acetoacetate and 3-nitrobenzoyl chloride. Catalytic bases (e.g., NaH) facilitate this step, yielding intermediates critical for cyclization.
Hydroxylamine Cyclization
Reacting the β-keto ester with hydroxylamine hydrochloride in ethanol/water under reflux (80–90°C, 6–8 hours) induces cyclization to form the 5-(3-nitrophenyl)isoxazole-3-carboxylate intermediate. This method mirrors protocols for methyl 3-methoxyisoxazole-5-carboxylate, where cyclocondensation achieves >75% yield.
Key Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| β-Keto ester synthesis | Methyl acetoacetate, 3-nitrobenzoyl chloride, NaH | THF, 0°C → RT, 12 h | ~70% |
| Cyclization | NH₂OH·HCl, EtOH/H₂O | Reflux, 6 h | 78% |
Functionalization of the Aryl Substituent
The 3-nitro group on the phenyl ring is reduced to an amine, a critical transformation for accessing the target compound.
Catalytic Hydrogenation
Using H₂ (1–3 atm) and 10% Pd/C in methanol at 25°C selectively reduces the nitro group to amine. This method, adapted from hydrazide reductions in US2908688A, achieves quantitative conversion within 2 hours.
Iron-Mediated Reduction
Alternatively, iron powder in HCl/ethanol (50°C, 4 hours) reduces the nitro group. This approach, validated for methyl 4-amino-3-methoxyisoxazole-5-carboxylate, offers a cost-effective alternative with 85–90% yield.
Comparative Reduction Efficiency
| Method | Catalyst/Solvent | Time | Yield |
|---|---|---|---|
| H₂/Pd/C | MeOH, 25°C | 2 h | >95% |
| Fe/HCl | EtOH/H₂O, 50°C | 4 h | 88% |
Esterification and Protecting Group Strategies
Direct Esterification
Methyl esterification is often achieved upfront using methyl acetoacetate. However, post-cyclization esterification via Fischer-Speier reaction (MeOH/H₂SO₄, reflux) can modify carboxyl intermediates, though this risks hydrolyzing sensitive substituents.
Nitro-to-Amine Protection
During synthesis, the 3-nitro group is retained until final reduction to prevent side reactions. This aligns with strategies in US2908688A, where nitro intermediates are stabilized before reduction.
Alternative Pathways via Hydrazide Intermediates
Patented methods for 5-methyl-3-isoxazolecarboxylate derivatives highlight hydrazide formation as a pivotal step. For example:
Hydrazinolysis of Esters
Ethyl 5-methyl-3-isoxazolecarboxylate reacts with hydrazine hydrate (85%) in ethanol to form hydrazides, a method adaptable to aryl-substituted analogs. Applying this to methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate would require:
-
Reaction : 1.2 eq hydrazine hydrate in ethanol, 50°C, 4 hours.
-
Outcome : Hydrazide intermediate, subsequently reduced or functionalized.
Reductive Amination
Post-cyclization, reductive amination using aldehydes (e.g., acetaldehyde) and NaBH₄ introduces alkylamine groups, though direct application to aryl amines necessitates nitro reduction.
Analytical Validation and Optimization
Purity Assessment
HPLC and NMR (¹H, ¹³C) are critical for verifying structural integrity. For instance, the target compound’s ¹H NMR (CDCl₃) should display:
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
Comparison with Target Compound :
Physicochemical Properties
Table 3: Physical Properties and Solubility
Key Observations :
- Amino-substituted derivatives are predicted to have higher aqueous solubility due to hydrogen bonding .
- Thiophene-containing analogs (e.g., ) exhibit solubility in methanol-water mixtures, suggesting utility in formulation .
Biological Activity
Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structure that includes a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : Approximately 218.21 g/mol
- Structure : The compound features a carboxylate group and an amino-substituted phenyl ring, which contribute to its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interaction with specific enzymes and receptors, modulating their activity and influencing various biological pathways.
Anticancer Potential
The compound has also shown promise in anticancer studies . It is hypothesized that its unique structure allows it to inhibit certain cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest. Specific studies have highlighted its effectiveness against various cancer types, although detailed mechanisms are still under investigation .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available amino acids.
- Reagents : Common reagents include potassium permanganate and hydrogen gas in the presence of palladium catalysts.
- Procedure : The reaction conditions must be optimized for yield and purity, often involving purification techniques such as chromatography.
Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antimicrobial | 32 µg/mL |
| Control (Standard Antibiotic) | Antimicrobial | 16 µg/mL |
Study 2: Anticancer Efficacy
Another research focused on the anticancer effects of this compound against human cancer cell lines. The compound demonstrated cytotoxic effects, leading to cell death in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : Binding to specific enzymes involved in cell proliferation.
- Signal Pathway Modulation : Influencing pathways related to apoptosis and cellular stress responses.
Further research is needed to elucidate these mechanisms fully and confirm the compound's efficacy in clinical settings.
Q & A
Q. What are the standard synthetic routes for Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate?
The synthesis typically involves cyclization of precursors, such as reacting 3-aminophenylcarboxaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization under controlled conditions (e.g., acetic anhydride). Esterification with methanol in the presence of an acid catalyst finalizes the carboxylate group. Key parameters include maintaining pH 4–6 and temperatures between 60–80°C to optimize yield (65–75%) .
Q. Which spectroscopic methods are recommended for characterizing purity and structural integrity?
- NMR (¹H/¹³C): Assigns protons and carbons in the isoxazole ring, aminophenyl group, and ester moiety. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while the methyl ester appears as a singlet near δ 3.9 ppm.
- HPLC: Quantifies purity (>95% preferred) using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester, N–H bend at ~1600 cm⁻¹ for the amine) .
Q. What biological activities are associated with this compound?
Isoxazole derivatives with aminophenyl substituents exhibit:
- Anticancer activity: Inhibition of kinases (e.g., MAPK) and apoptosis induction in cell lines (e.g., HeLa, MCF-7) via reactive oxygen species (ROS) modulation .
- Antimicrobial effects: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Temperature control: Use jacketed reactors to maintain 70±2°C during cyclization, reducing side-product formation.
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate esterification, improving yields by 15–20% .
- Flow chemistry: Implement continuous flow reactors for precise mixing and residence time control, achieving >85% yield .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Comparative assays: Test the compound and structural analogs (e.g., bromophenyl or nitrophenyl variants) under identical conditions to isolate substituent effects .
- Target profiling: Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions contributing to variability .
- Metabolic stability assessment: Evaluate hepatic microsomal degradation to clarify discrepancies in in vivo vs. in vitro efficacy .
Q. What strategies enhance the design of analogs with improved pharmacokinetic properties?
- Scaffold hopping: Replace the methyl ester with bioisosteres (e.g., amides) to increase metabolic stability .
- Substituent tuning: Introduce electron-withdrawing groups (e.g., -NO₂ at the phenyl para position) to boost enzyme affinity (IC₅₀ reduced by 40% in preliminary assays) .
- Prodrug approaches: Mask the amine group with acetyl or PEGylated moieties to enhance solubility and bioavailability .
Methodological and Safety Considerations
Q. What analytical techniques validate compound stability under storage conditions?
- Accelerated degradation studies: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS. Primary degradants include hydrolyzed carboxylic acid derivatives .
- XRD: Confirm crystallinity and polymorphic stability, as amorphous forms may degrade faster .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (reported H315/H319 hazards) .
- Ventilation: Use fume hoods during weighing and synthesis to minimize inhalation of airborne particles (H335 precaution) .
- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
